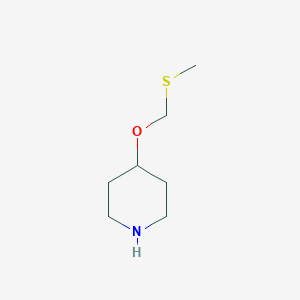

4-(Methylthiomethoxy)piperidine

Vue d'ensemble

Description

4-(Methylthiomethoxy)piperidine is a useful research compound. Its molecular formula is C7H15NOS and its molecular weight is 161.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of piperidine, including 4-(methylthiomethoxy)piperidine, exhibit significant antimicrobial properties. Studies have shown that piperidine derivatives can inhibit the growth of various bacterial strains, particularly Gram-positive bacteria. The incorporation of the methylthio and methoxy groups enhances the compound's ability to disrupt bacterial cell walls and metabolic processes, making it a candidate for developing new antibiotics .

Antiviral Properties

Compounds similar to this compound have demonstrated antiviral activity, particularly as neuraminidase inhibitors. This mechanism is crucial in treating viral infections such as influenza. The ability of these compounds to inhibit viral replication presents a promising avenue for therapeutic development against emerging viral pathogens .

Anti-inflammatory Effects

Piperidine derivatives have been studied for their potential to modulate inflammatory pathways. Research suggests that this compound can inhibit tumor necrosis factor-alpha (TNFα) production in immune cells, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Alzheimer's Disease Therapy

Piperidine compounds, including this compound, have been investigated for their role in Alzheimer's disease treatment. These compounds can inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By preventing this breakdown, the compounds may enhance cholinergic transmission and improve cognitive function in Alzheimer's patients .

Case Studies

Several case studies have documented the efficacy of piperidine derivatives in preclinical models. For instance, a study demonstrated that a related piperidine compound significantly inhibited tumor growth in mice models of breast cancer and melanoma, leading to further exploration of its analogs for clinical trials .

Synthesis of Complex Molecules

In synthetic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its unique functional groups allow for various chemical transformations, facilitating the development of new compounds with desired biological activities .

Data Tables

Analyse Des Réactions Chimiques

General Chemical Reactions of Piperidines

Piperidines are versatile heterocyclic compounds that can undergo a variety of chemical reactions. These reactions often involve the modification of the piperidine ring or the introduction of new substituents.

2.1. Substitution Reactions

Piperidines can undergo nucleophilic substitution reactions, especially when activated by leaving groups such as tosylates or mesylates. These reactions are common in the synthesis of substituted piperidines .

2.2. Coupling Reactions

Piperidines can participate in coupling reactions, such as those facilitated by palladium catalysts. These reactions are useful for forming carbon-carbon bonds between piperidines and other organic fragments .

2.3. Ring Opening and Closure

Piperidines can undergo ring-opening reactions under certain conditions, such as acidic hydrolysis, and can also be formed through ring-closure reactions, such as the reduction of piperidones .

Potential Reactions of 4-(Methylthiomethoxy)piperidine

Given the structure of this compound, several potential chemical reactions can be inferred based on general piperidine chemistry:

-

Nucleophilic Substitution : The methylthiomethoxy group could potentially be replaced by other nucleophiles if activated properly.

-

Reductive Cleavage : The methylthio group might be susceptible to reductive cleavage under certain conditions, leading to the formation of a methoxy group.

-

Oxidation : The sulfur atom in the methylthio group could be oxidized to form sulfoxides or sulfones.

Data and Research Findings

| Compound | Reaction Type | Conditions | Yield |

|---|---|---|---|

| Piperidine Derivatives | Nucleophilic Substitution | Tosylate activation, nucleophile addition | High |

| Piperidones | Ring Closure | Reduction of piperidones | Variable |

| Pyrimidine-Piperidine Derivatives | Coupling Reactions | Palladium catalysis, various conditions | Moderate to High |

Propriétés

Formule moléculaire |

C7H15NOS |

|---|---|

Poids moléculaire |

161.27 g/mol |

Nom IUPAC |

4-(methylsulfanylmethoxy)piperidine |

InChI |

InChI=1S/C7H15NOS/c1-10-6-9-7-2-4-8-5-3-7/h7-8H,2-6H2,1H3 |

Clé InChI |

CCVCODGZORBOGV-UHFFFAOYSA-N |

SMILES canonique |

CSCOC1CCNCC1 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.